molecular formula C8H11BO4 B3097714 [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid CAS No. 1315276-35-7

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid

Cat. No.: B3097714
CAS No.: 1315276-35-7
M. Wt: 181.98 g/mol
InChI Key: BKFKGPIRDFIJEV-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling.

Mechanism of Action

Target of Action

The primary target of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups , expanding the scope of boron chemistry .

Pharmacokinetics

It’s known that boronic esters, like this compound, are generally stable , easy to purify, and often commercially available . These features suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This makes it a valuable tool in organic synthesis , contributing to the synthesis of biologically active molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. The introduction of the more stable boronic ester moiety, as in this compound, has significantly expanded the scope of boron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid typically involves the reaction of 3-(Hydroxymethyl)-5-methoxyphenyl magnesium bromide with boron trioxide or boron tribromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction mixture is then quenched with water or an aqueous acid to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity boronic acid.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a borane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-(Carboxymethyl)-5-methoxyphenylboronic acid.

    Reduction: 3-(Hydroxymethyl)-5-methoxyphenylborane.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)phenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFKGPIRDFIJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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